Molecular Descriptor Differentiation: 3-Bromopyrene-1,8-dione vs. Pyrene-1,8-dione
The introduction of a bromine atom at the 3-position of pyrene-1,8-dione results in quantifiable differences in key molecular descriptors compared to the unsubstituted parent compound . Specifically, 3-Bromopyrene-1,8-dione exhibits a higher molecular weight (311.13 vs. 232.23 g/mol) and a higher LogP (3.98 vs. an estimated ~3.0 for the parent), indicating increased hydrophobicity and potential for altered membrane permeability or chromatographic retention [1]. The topological polar surface area (PSA) remains constant at 34.14 Ų for both compounds, as the bromine substitution does not introduce additional hydrogen bond donors or acceptors .
| Evidence Dimension | Calculated Molecular Properties |
|---|---|
| Target Compound Data | MW: 311.13 g/mol; LogP: 3.98; PSA: 34.14 Ų |
| Comparator Or Baseline | Pyrene-1,8-dione (CAS 2304-85-0): MW: 232.23 g/mol; LogP: ~3.0 (estimated); PSA: 34.14 Ų |
| Quantified Difference | MW increase: +78.9 g/mol (+34%); LogP increase: +0.98 units |
| Conditions | Calculated properties from ChemSrc database; LogP for pyrene-1,8-dione estimated from EPA CompTox data |
Why This Matters
These descriptor differences directly impact compound handling (solubility, purification) and in silico modeling parameters, making 3-Bromopyrene-1,8-dione a distinct entity for computational screening and method development.
- [1] EPA CompTox Chemicals Dashboard. (n.d.). 1,8-Pyrenedione. DTXSID8062317. Retrieved from https://cdxapps.epa.gov/ View Source
